![molecular formula C20H21N2O3P B14511546 Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate CAS No. 62569-11-3](/img/structure/B14511546.png)
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is a chemical compound known for its unique structure and properties It is composed of a phosphoramidate group attached to a diphenyl and a dimethylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate typically involves the reaction of diphenylphosphine with 4-(dimethylamino)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the phosphoramidate bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphoramidate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidates, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate has several scientific research applications, including:
Chemistry: It is used as a ligand in catalysis for various organic reactions, such as cross-coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by coordinating with metal centers in catalytic cycles, facilitating various chemical transformations. Its phosphoramidate group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine
- 4-(Diphenylphosphino)-N,N-dimethylaniline
Uniqueness
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
62569-11-3 |
|---|---|
Formule moléculaire |
C20H21N2O3P |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-N-diphenoxyphosphoryl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H21N2O3P/c1-22(2)18-15-13-17(14-16-18)21-26(23,24-19-9-5-3-6-10-19)25-20-11-7-4-8-12-20/h3-16H,1-2H3,(H,21,23) |
Clé InChI |
KVPUIWQDCRKRKG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


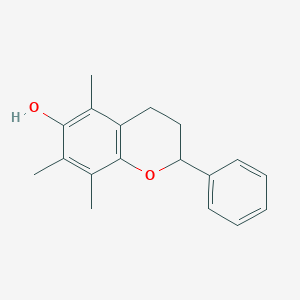
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
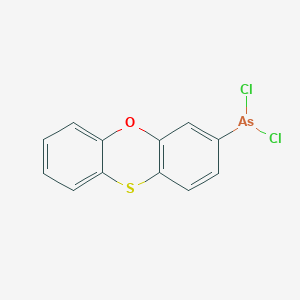
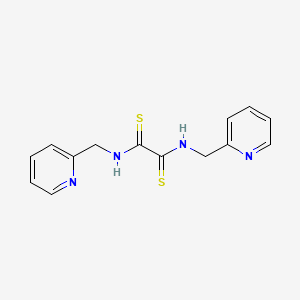
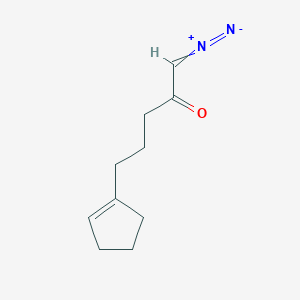

![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)



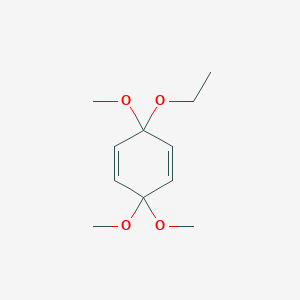

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
